1,3-Diphenyl-1H-pyrazol-4-ol
Overview
Description
1,3-Diphenyl-1H-pyrazol-4-ol is a chemical compound with the empirical formula C16H14N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
One method of synthesizing 1,3-Diphenyl-1H-pyrazol-4-ol involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of the oxime using a catalytic amount of orthophosphoric acid results in the formation of novel pyrazole-4-carbonitrile . This method is metal-free, cost-effective, and atom-efficient, with an excellent yield of 98–99% .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-1H-pyrazol-4-ol is represented by the SMILES string OC1=CN(C2=CC=C(C)C=C2)N=C1C3=CC=CC=C3
. The InChI key for this compound is RGXHRTJSGBIGEA-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The compound bearing the nitrile functional group, which is found in 1,3-Diphenyl-1H-pyrazol-4-ol, has been recognized as an active pharmacophore in medical agents . The nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles .
Physical And Chemical Properties Analysis
1,3-Diphenyl-1H-pyrazol-4-ol is a solid substance . Its molecular weight is 250.30 . The compound’s InChI key is RGXHRTJSGBIGEA-UHFFFAOYSA-N
.
Safety And Hazards
The safety information for 1,3-Diphenyl-1H-pyrazol-4-ol indicates that it is classified as a combustible solid . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1,3-diphenylpyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14-11-17(13-9-5-2-6-10-13)16-15(14)12-7-3-1-4-8-12/h1-11,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMTFRAWCPMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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